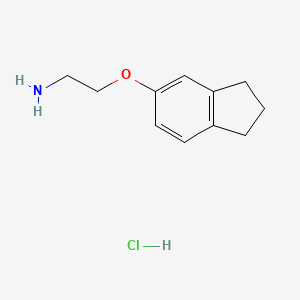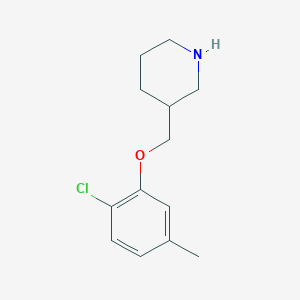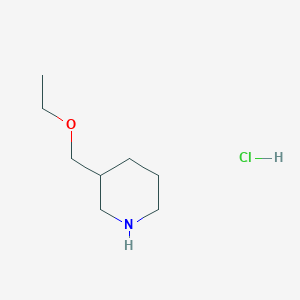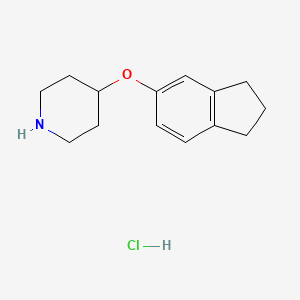
1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆Cl₂N₂O. It is primarily used in research applications, particularly in the field of proteomics. The compound is characterized by its piperidine ring structure, which is substituted with a 4-chlorobenzoyl group and an amine group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of 4-Chlorobenzoyl Chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation of Piperidine: The 4-chlorobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (Et₃N) to form 1-(4-chlorobenzoyl)piperidine.
Amination: The 1-(4-chlorobenzoyl)piperidine is further reacted with ammonia (NH₃) or an amine source to introduce the amine group at the 4-position of the piperidine ring.
Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Temperature Control: Maintaining optimal temperatures during reactions to prevent side reactions.
Purification: Use of techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Ensuring proper handling of reagents and waste disposal to comply with safety regulations
化学反応の分析
Types of Reactions: 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)
Major Products:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of 1-(4-chlorobenzyl)piperidin-4-amine.
Oxidation: Formation of nitroso or nitro derivatives
科学的研究の応用
1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride is widely used in scientific research, including:
Proteomics: As a reagent for studying protein interactions and modifications.
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: Investigating the biological activity and mechanism of action of related compounds.
Industrial Applications: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The piperidine ring and benzoyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 1-(4-Bromobenzoyl)piperidin-4-amine hydrochloride
- 1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride
- 1-(4-Fluorobenzoyl)piperidin-4-amine hydrochloride
Comparison: 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to its bromine, methyl, and fluorine analogs, the chlorine derivative exhibits distinct properties in terms of:
- Reactivity: Chlorine is less reactive than bromine but more reactive than fluorine in substitution reactions.
- Biological Activity: The chlorine atom can affect the compound’s binding affinity to biological targets, influencing its efficacy and potency .
特性
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-chlorophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-7-5-11(14)6-8-15;/h1-4,11H,5-8,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVIXEMCZRMYTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589423 |
Source


|
| Record name | (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442128-10-1 |
Source


|
| Record name | (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)

![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)

![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)





![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)
